2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
CAS No.: 1189958-55-1
Cat. No.: VC8440881
Molecular Formula: C26H23FN4O3S2
Molecular Weight: 522.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189958-55-1 |
|---|---|
| Molecular Formula | C26H23FN4O3S2 |
| Molecular Weight | 522.6 |
| IUPAC Name | 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C26H23FN4O3S2/c1-15-7-9-17(10-8-15)31-25(34)23-18-11-12-30(16(2)32)13-21(18)36-24(23)29-26(31)35-14-22(33)28-20-6-4-3-5-19(20)27/h3-10H,11-14H2,1-2H3,(H,28,33) |
| Standard InChI Key | FWTLCRVZZASJSN-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C |
Introduction
The compound 2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule with a unique tricyclic structure. It features multiple functional groups, including a thiazole ring and a triazole moiety, which are known for their biological activity. This compound is of interest in medicinal chemistry due to its potential interactions with various biological targets.
Synthetic Route
The synthesis of this compound typically involves multi-step organic reactions. These steps may include:
-
Formation of the tricyclic structure through cyclization reactions.
-
Introduction of functional groups via acylation and sulfanylation processes.
-
Purification through chromatography to achieve high yields and purity.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C26H23FN4O3S2 | Complex tricyclic structure |
| Duocarmycin Sa | C25H23N3O7 | Antitumor activity |
| AVN-322 | C20H22N2O2 | Neuroprotective potential |
This table highlights the unique structural features of the target compound compared to others with known biological activities.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume